

Foundational Profile: Structure and Physicochemical Properties

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Compound of Interest

Compound Name: **1-Chloro-7-methoxyisoquinoline**

Cat. No.: **B1592830**

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1-Chloro-7-methoxyisoquinoline is a key heterocyclic building block whose utility is defined by the interplay of its isoquinoline core, the activating methoxy substituent, and the reactive chloro-group. A precise understanding of its basic properties is the bedrock of its effective application.

Core Data

Quantitative physical and chemical data are essential for experimental design, from reaction setup to purification and characterization.

Property	Data	Reference(s)
CAS Number	53533-54-3	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₈ ClNO	[1]
Molecular Weight	193.63 g/mol	[1]
Appearance	Powder	[2]
Purity	Typically ≥98%	[2]
Solubility	Soluble in halogenated solvents (e.g., DCM, Chloroform); Insoluble in water.	[2] [4]
Storage	Store under an inert atmosphere at 2-8°C.	[3]

Spectroscopic Signature

Spectroscopic analysis is non-negotiable for structural verification and purity assessment. While specific spectra can vary slightly based on solvent and instrument, the following represents typical data.

- ¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule's aromatic protons and the methoxy group. Key shifts and couplings are critical for confirming the substitution pattern.
- ¹³C NMR: Carbon NMR confirms the number and electronic environment of each carbon atom in the structure.
- Mass Spectrometry (MS): Essential for confirming the molecular weight. A critical diagnostic feature is the isotopic pattern of the molecular ion peak (M⁺), which will show two peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[\[5\]](#)

Synthesis and Chemical Reactivity: A Mechanistic Perspective

The synthetic value of **1-chloro-7-methoxyisoquinoline** is rooted in its strategic preparation and the predictable, versatile reactivity of the C1-chloro group.

Recommended Synthesis Protocol

A common and reliable route to **1-chloro-7-methoxyisoquinoline** involves the treatment of the corresponding 7-methoxyisoquinoline N-oxide with a chlorinating agent like phosphorus oxychloride (POCl_3).

Protocol: Synthesis from 7-Methoxyisoquinoline N-oxide

This protocol is a self-validating system, where reaction progress can be monitored, and the product can be rigorously characterized to confirm success.

- **Reaction Setup:** In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add 7-Methoxyisoquinoline N-oxide hydrochloride.
- **Reagent Addition:** Carefully add an excess of phosphorus oxychloride (POCl_3) to the starting material. POCl_3 acts as both the solvent and the chlorinating agent.
- **Heating:** Heat the reaction mixture to 90°C.^[1] The causality here is that thermal energy is required to overcome the activation energy for the rearrangement and chlorination sequence.
- **Monitoring:** Maintain the temperature and stir the reaction for approximately 6 hours.^[1] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.
- **Work-up (Quenching):** After completion, cool the mixture to room temperature. Carefully remove the excess POCl_3 under reduced pressure (in a well-ventilated fume hood). The residue is then cautiously quenched by slowly adding it to crushed ice with vigorous stirring. This is a highly exothermic step and must be performed with care.
- **Purification:** The precipitated solid product is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried under vacuum.^[1] The yield for this procedure is typically high, around 81%.^[1]

Caption: Experimental workflow for the synthesis of **1-chloro-7-methoxyisoquinoline**.

Core Reactivity

The reactivity is dominated by the C1-Cl bond. The adjacent ring nitrogen acts as an electron sink, activating the C1 position for nucleophilic attack and enabling oxidative addition in palladium-catalyzed cycles.

A. Nucleophilic Aromatic Substitution (SNAr)

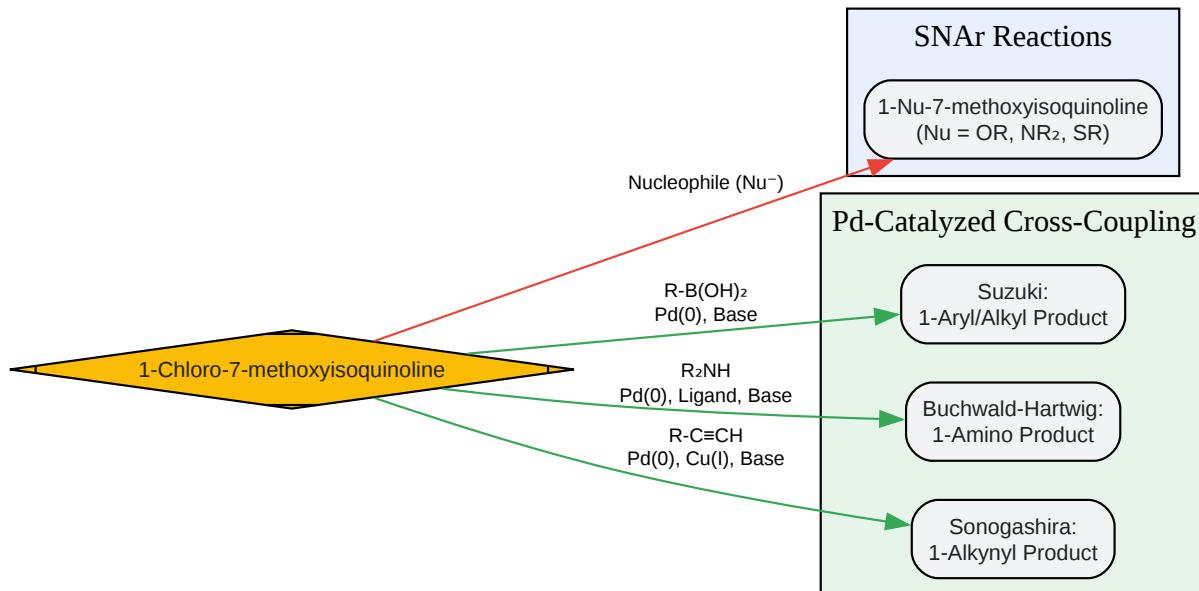
The C1 position is highly electrophilic, making it susceptible to attack by a variety of nucleophiles. This is a direct consequence of the electron-withdrawing effect of the isoquinoline nitrogen.^[6] The presence of the electron-donating methoxy group at C7 has a minor deactivating effect but does not prevent the reaction.

- Mechanism: The reaction proceeds via a high-energy, negatively charged intermediate (Meisenheimer complex), which is stabilized by the aromatic system. The subsequent loss of the chloride leaving group restores aromaticity.
- Applications: This reaction is a workhorse for installing amine, ether, and thioether functionalities at the C1 position, providing rapid access to diverse molecular scaffolds.

B. Palladium-Catalyzed Cross-Coupling Reactions

This is where **1-chloro-7-methoxyisoquinoline** truly excels as a modern synthetic building block. While aryl chlorides are generally less reactive than the corresponding bromides or iodides due to a stronger C-Cl bond, specialized catalyst systems enable their efficient use.^[6]

- Suzuki-Miyaura Coupling (C-C bond formation): Reaction with boronic acids/esters.
- Buchwald-Hartwig Amination (C-N bond formation): Reaction with amines. For chloro-substrates, this often requires stronger bases (e.g., NaOtBu) and more electron-rich phosphine ligands compared to bromo-substrates.^[6]
- Sonogashira Coupling (C-C bond formation): Reaction with terminal alkynes.



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Caption: Key reaction pathways for **1-chloro-7-methoxyisoquinoline**.

Strategic Applications in Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. The chloro and methoxy groups are also frequently employed by medicinal chemists to modulate a compound's properties.^{[7][8]} **1-Chloro-7-methoxyisoquinoline** serves as a versatile starting point for creating novel therapeutics.^[9]

- Scaffold for Kinase Inhibitors: The 4-aminoquinoline and related heterocyclic cores are central to many kinase inhibitors. The ability to diversify the C1 position of this molecule allows for the systematic exploration of the chemical space around the hinge-binding region of a kinase.
- Neuroprotective Agents: The related 4-amino-7-chloroquinoline scaffold has been identified as a basis for developing agonists of the nuclear receptor NR4A2, a promising target for neuroprotective therapies in Parkinson's disease.^[10]

- Anticancer Agents: Novel hybrids incorporating the 7-chloroquinoline moiety have been synthesized and shown to have potent antiproliferative activity against various cancer cell lines.[11]

Safety and Handling

Proper handling is crucial for ensuring laboratory safety. The following guidelines are based on data for structurally related chloro-heterocyclic compounds.

- Hazard Identification: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13][14]
- Handling Precautions:
 - Use only in a well-ventilated area, preferably a chemical fume hood.[15][16]
 - Avoid breathing dust, fumes, or vapors.[12][13]
 - Avoid contact with skin, eyes, and clothing.[12]
 - Wash hands thoroughly after handling.[12][17]
- Personal Protective Equipment (PPE):
 - Wear protective gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[12][15]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

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